REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]#[N:8])[N:4]=[CH:3]1.[CH2:9]([Mg]Br)[CH3:10].B(F)(F)F.[OH-].[Na+]>C1COCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2([NH2:8])[CH2:10][CH2:9]2)[N:4]=[CH:3]1 |f:3.4,6.7.8.9.10|
|
Name
|
|
Quantity
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0.5 g
|
Type
|
reactant
|
Smiles
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CN1C=NC(=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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C(C)[Mg]Br
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
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B(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
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CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 15 minutes at room temperature
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
FILTRATION
|
Details
|
was filtered through CELITE®
|
Type
|
WASH
|
Details
|
the filtrate washed with DCM
|
Type
|
CONCENTRATION
|
Details
|
The organic mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography on silica gel using 10% chloroform/methanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CN1C=NC(=C1)C1(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |